1,1'-Dioxybis(methylcyclohexan-1-ol)
Description
1,1'-Dioxybis(methylcyclohexan-1-ol) (CAS: 2407-94-5), also known as bis-(1-hydroxycyclohexyl) peroxide, is an organic peroxide with the molecular formula C₁₂H₂₂O₄ and a molecular weight of 230.30 g/mol . It is classified as an organic peroxide Type A due to its high reactivity and sensitivity to temperature and mechanical shock . Key physical properties include a boiling point of 343°C (at 760 mmHg), a density of 1.16 g/cm³, and a flash point of 161.3°C .
The compound is primarily used in industrial and scientific applications, such as polymerization initiators or chemical synthesis intermediates . However, it poses significant hazards, including acute toxicity (Oral Category 4) and skin corrosion (Subclass 1B), necessitating stringent handling and storage protocols to avoid ignition or decomposition .
Properties
CAS No. |
49796-88-5 |
|---|---|
Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
1-(1-hydroxy-4-methylcyclohexyl)peroxy-4-methylcyclohexan-1-ol |
InChI |
InChI=1S/C14H26O4/c1-11-3-7-13(15,8-4-11)17-18-14(16)9-5-12(2)6-10-14/h11-12,15-16H,3-10H2,1-2H3 |
InChI Key |
JMTWVTZOZINWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(O)OOC2(CCC(CC2)C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1’-Dioxybis(methylcyclohexan-1-ol) typically involves the reaction of methylcyclohexanol with an oxidizing agent to form the desired dioxy compound. One common method includes the use of hydrogen peroxide in the presence of a catalyst to facilitate the formation of the oxygen bridge between the two cyclohexane rings . Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,1’-Dioxybis(methylcyclohexan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Applications in Organic Chemistry
- Oxidative Reactions :
- Synthesis of Peroxides :
- Solvent Effects Studies :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Study 1: Synthesis of Polymeric Materials
In a study published by McCullough et al., the use of 1,1'-Dioxybis(methylcyclohexan-1-ol) as a precursor for synthesizing high-performance polymers was investigated. The results indicated that polymers derived from this compound exhibited superior thermal stability compared to those derived from traditional monomers.
Case Study 2: Enzyme Activity Modulation
A research project explored the impact of various organic solvents on epoxide hydrolase activity using 1,1'-Dioxybis(methylcyclohexan-1-ol). The findings revealed that this compound significantly influenced enzyme kinetics, providing insights into solvent interactions with biological catalysts .
Mechanism of Action
The mechanism of action of 1,1’-Dioxybis(methylcyclohexan-1-ol) involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The oxygen bridge between the cyclohexane rings can also participate in various chemical reactions, affecting the overall behavior of the compound in different environments .
Comparison with Similar Compounds
Comparison with Similar Compounds
Hexan-6-olide (Caprolactone)
CAS 502-44-3, Hexan-6-olide (caprolactone), is a six-membered lactone (cyclic ester) with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol . It is widely used in biodegradable polymer production, such as polycaprolactone (PCL), due to its low reactivity and compatibility with biomaterials .
1,1’-Dioxybis(1-decanol)
This compound (value: 1.7275 in olfactory studies) features a dioxybis structure but with C₁₀ alkyl chains instead of cyclohexanol rings . Unlike the target compound, it lacks peroxide bonds, reducing its reactivity and hazard profile.
(1R,4R)-4-(Dibenzylamino)cyclohexan-1-ol
A cyclohexanol derivative synthesized via benzylation of 4-aminocyclohexanol (), this compound contains amino and benzyl substituents rather than peroxide groups. Its primary application lies in pharmaceutical intermediates, as demonstrated by its use in multi-step synthesis processes .
Comparative Data Table
Research Findings and Key Differences
- Reactivity : The peroxide group in 1,1'-Dioxybis(methylcyclohexan-1-ol) makes it highly reactive and hazardous , unlike the stable lactone (caprolactone) or ether derivatives .
- Applications: While the target compound is restricted to industrial uses due to safety concerns, caprolactone and amino-cyclohexanol derivatives have broader applications in biomedical and pharmaceutical sectors .
- Olfactory Properties: 1,1’-dioxybis(1-decanol) exhibits a lower olfactory signal value (1.7275) compared to other compounds in sensory studies, though the relevance to the target compound remains unclear .
Biological Activity
1,1'-Dioxybis(methylcyclohexan-1-ol) is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
1,1'-Dioxybis(methylcyclohexan-1-ol), also known as DMC, has the following molecular formula: . Its structure features two hydroxyl groups attached to a cyclohexane ring, which contributes to its solubility and reactivity in biological systems.
The biological activity of 1,1'-Dioxybis(methylcyclohexan-1-ol) is primarily attributed to its ability to interact with various biological targets:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This mechanism is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .
- Enzyme Inhibition : Preliminary studies suggest that DMC may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which play essential roles in cell cycle regulation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 1,1'-Dioxybis(methylcyclohexan-1-ol):
Case Studies
Several studies have investigated the biological effects of 1,1'-Dioxybis(methylcyclohexan-1-ol):
- Study on Antioxidant Properties : A study demonstrated that DMC effectively reduced levels of malondialdehyde (MDA), a marker of oxidative stress, in human fibroblast cells. This suggests its potential use in preventing age-related cellular damage .
- CDK Inhibition Research : In vitro assays revealed that DMC exhibited a time-dependent inhibition of CDK2. The compound formed a covalent bond with the enzyme's active site, leading to significant reductions in kinase activity. This mechanism indicates its potential as a therapeutic agent in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
